An In-Depth Technical Guide to (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol: A Chiral Synthon for Advanced Drug Discovery
An In-Depth Technical Guide to (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol: A Chiral Synthon for Advanced Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the molecular structure, synthesis, characterization, and applications of the chiral building block, (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol. This molecule, possessing a defined stereocenter, is of significant interest in the synthesis of complex, enantiomerically pure pharmaceutical agents.
Introduction: The Significance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are a privileged structural motif in a vast array of biologically active molecules and approved pharmaceuticals. The specific spatial arrangement of the amino and hydroxyl groups is frequently crucial for molecular recognition and binding to biological targets, such as enzymes and receptors. The (3S) stereochemistry of the title compound, combined with the electronic properties of the 4-nitrophenyl group, makes it a versatile intermediate for creating novel therapeutics. Analogous structures, such as (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, are critical chiral synthons for advanced drug candidates like Capivasertib (AZD5363), an inhibitor of the AKT serine/threonine-protein kinase, highlighting the importance of this molecular scaffold in modern oncology research[1].
Molecular Structure and Physicochemical Properties
(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is characterized by a propanol backbone with an amino group and a 4-nitrophenyl substituent at the chiral carbon (C3). The presence of the nitro group significantly influences the molecule's electronic properties and reactivity, making the aromatic ring electron-deficient.
| Property | Value | Source |
| IUPAC Name | (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol | N/A |
| CAS Number | 1213373-14-8 | [2] |
| Molecular Formula | C₉H₁₂N₂O₃ | [3] |
| Molecular Weight | 196.21 g/mol | [3] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, Ethanol, DMSO) | N/A |
| Predicted XLogP | 0.6 | [3] |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 4 | N/A |
Synthesis and Stereoselective Control
Representative Asymmetric Synthesis Protocol
The following protocol is adapted from a patented method for the synthesis of the closely related (S)-3-amino-3-phenylpropanol and represents a viable route to the title compound, starting from 3-amino-3-(4-nitrophenyl)propanoic acid[4].
Step 1: Reduction of the Carboxylic Acid
The first step involves the reduction of the carboxylic acid to the primary alcohol. Borane complexes are effective reagents for this transformation, being selective for carboxylic acids over many other functional groups.
Experimental Protocol:
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To a stirred solution of (3S)-3-amino-3-(4-nitrophenyl)propanoic acid (1 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (BH₃·THF) (2-3 eq.) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.
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Remove the solvents under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield the desired (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Borane reagents are highly reactive with water; therefore, anhydrous solvents and a nitrogen atmosphere are essential to prevent decomposition of the reagent and ensure high yields.
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Slow Addition at 0°C: The reaction of borane with the carboxylic acid is exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent side reactions.
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Methanol Quench: Methanol is used to safely decompose any excess borane reagent, forming trimethyl borate and hydrogen gas.
Alternative Synthetic Routes
Another plausible route involves the catalytic hydrogenation of the corresponding nitro-substituted β-hydroxy nitrile, which can be synthesized from 4-nitrobenzaldehyde and acetonitrile[5]. The nitrile group can then be reduced to the primary amine.
Spectroscopic and Chromatographic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized molecule. The following are the expected analytical data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): Based on the structure of (S)-3-amino-3-phenylpropanol[4], the following proton signals are anticipated:
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δ 8.2 (d, 2H): Aromatic protons ortho to the nitro group.
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δ 7.5 (d, 2H): Aromatic protons meta to the nitro group.
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δ 4.3-4.2 (m, 1H): Methine proton at the chiral center (-CH(NH₂)-).
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δ 3.8-3.7 (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
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δ 2.0-1.9 (m, 2H): Methylene protons adjacent to the chiral center (-CH₂-CH(NH₂)-).
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δ 2.5-1.5 (br s, 3H): Protons of the amine and hydroxyl groups (-NH₂ and -OH). The chemical shift of these protons can be variable and they may exchange with D₂O.
¹³C NMR (100 MHz, CDCl₃):
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δ ~150-147: Aromatic quaternary carbon attached to the nitro group.
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δ ~147-145: Aromatic quaternary carbon attached to the propanol chain.
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δ ~128-126: Aromatic CH carbons ortho to the nitro group.
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δ ~124-122: Aromatic CH carbons meta to the nitro group.
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δ ~60-58: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).
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δ ~55-53: Methine carbon at the chiral center (-CH(NH₂)-).
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δ ~40-38: Methylene carbon adjacent to the chiral center (-CH₂-CH(NH₂)-).
Infrared (IR) Spectroscopy
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3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine and O-H stretching of the alcohol.
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2950-2850 cm⁻¹: Aliphatic C-H stretching.
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~1600 cm⁻¹: N-H bending vibration.
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1520 and 1340 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.
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~1050 cm⁻¹: C-O stretching of the primary alcohol.
Mass Spectrometry (MS)
For the hydrochloride salt of the related (3S)-3-amino-3-(3-nitrophenyl)propan-1-ol, the predicted m/z for the protonated molecule [M+H]⁺ is 197.09208[3]. A similar value would be expected for the 4-nitro isomer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Applications in Drug Discovery and Medicinal Chemistry
(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is a valuable building block for the synthesis of more complex molecules in drug discovery programs.
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Chiral Scaffold: It provides a rigid and stereochemically defined scaffold from which to elaborate further functionality.
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Pharmacophore Element: The amino and hydroxyl groups can act as key hydrogen bond donors and acceptors for interactions with biological targets.
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Synthetic Handle: The primary amine and alcohol offer sites for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. The nitro group can also be reduced to an amine, providing another point for diversification[6].
The 4-nitrophenyl group can be a key pharmacophoric element or can be chemically modified. For example, the reduction of the nitro group to an amine provides a handle for amide bond formation, sulfonylation, or other reactions to explore the chemical space around this part of the molecule.
Conclusion
(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is a chiral building block with significant potential in the field of medicinal chemistry and drug development. Its synthesis, while requiring careful control of stereochemistry, can be achieved through established methodologies. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel, enantiomerically pure drug candidates. This guide provides a foundational understanding of its synthesis and characterization to aid researchers in its effective utilization.
References
-
PubChemLite. (3s)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride. [Link]
- Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
-
PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. [Link]
-
PrepChem. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]
Sources
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- 2. 1213373-14-8|(3S)-3-amino-3-(4-nitrophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
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- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
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